molecular formula C17H12ClN3O2 B2446360 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide CAS No. 1396854-83-3

3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide

Cat. No.: B2446360
CAS No.: 1396854-83-3
M. Wt: 325.75
InChI Key: DRGPKIUIAUELJJ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group and a phenoxypyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Phenoxypyrimidine: The phenoxypyrimidine moiety can be synthesized by reacting 2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.

    Amidation Reaction: The phenoxypyrimidine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: It can be explored for its properties in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypyrimidine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenoxypyrimidinyl moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-13-6-4-5-12(9-13)16(22)21-14-10-19-17(20-11-14)23-15-7-2-1-3-8-15/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGPKIUIAUELJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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